Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride
Description
Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride (CAS: 128073-50-7) is a tetrahydroisoquinoline (THIQ) derivative with a methoxy substituent at the 6-position and an ethyl carboxylate group at the 1-position. Its molecular formula is C₁₂H₁₆ClNO₃, with a molecular weight of 257.71 g/mol and a purity of ≥95% . This compound serves as a critical chiral intermediate in pharmaceutical synthesis, particularly for Liver X Receptor (LXR) agonists. The hydrochloride salt form enhances its stability and solubility in organic reaction systems .
Key applications include its use in lipase-catalyzed dynamic kinetic resolution (DKR). For example, Candida antarctica lipase B (CAL-B) catalyzes the enantioselective hydrolysis of its racemic mixture, yielding the (R)-enantiomer with >99% enantiomeric excess (ee) and 91% yield under optimized conditions (NH₄OAc buffer, pH 8.5, 25°C) . This enantiomer is further transformed into (R)-2-tert-butyl-1-methyl-6-hydroxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate, a pivotal intermediate in LXR agonist development .
Properties
IUPAC Name |
ethyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-3-17-13(15)12-11-5-4-10(16-2)8-9(11)6-7-14-12;/h4-5,8,12,14H,3,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKXMIFHJZBWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)C=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride typically involves the reaction of 6-methoxy-1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets in cells. It can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to changes in neuronal signaling .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Ethyl 6-methoxy-THIQ-1-carboxylate hydrochloride belongs to a broader class of THIQ derivatives modified at positions 1, 6, and 5. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 6-methoxy group (electron-donating) in the target compound contrasts with 6-chloro/fluoro (electron-withdrawing) analogs, influencing reactivity in nucleophilic or electrophilic reactions .
- Biological Activity : 6,7-Dimethoxy derivatives (e.g., 6d) are associated with psychoactive effects due to structural similarity to natural β-carbolines, whereas the target compound is tailored for LXR modulation .
- Synthetic Utility : The hydrochloride salt form in the target compound improves reaction efficiency in aqueous buffers compared to neutral analogs, which may decompose under similar conditions .
Pharmaceutical Relevance
- LXR Agonist Development : The (R)-enantiomer of the target compound is a key intermediate for LXR agonists, which regulate cholesterol metabolism and inflammation .
- Neuroactive Potential: While 6,7-dimethoxy-THIQs exhibit affinity for serotonin receptors, the 6-methoxy derivative’s selectivity for LXRs highlights its specialized therapeutic niche .
Industrial Scalability
The CAL-B-catalyzed DKR process for the target compound is scalable (>90% yield in 3 hours) and eco-friendly, aligning with green chemistry principles . Conversely, halogenated analogs require multi-step syntheses with lower yields (e.g., 70–80% for 6-chloro derivatives) .
Biological Activity
Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride (C13H18ClNO3) is a compound derived from tetrahydroisoquinoline, notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant studies.
- Molecular Formula : C13H18ClNO3
- Molecular Weight : Approximately 273.75 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in organic solvents
Biological Activities
This compound has demonstrated several promising biological activities:
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens. This could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Serotonin Receptor Modulation : The compound has been investigated for its interaction with serotonin receptors (5-HTR), which are crucial in mood regulation and various psychiatric disorders. Its structural similarity to known serotonin modulators suggests potential antidepressant or anxiolytic effects .
- Inhibition of Phosphodiesterase (PDE) : this compound has shown inhibitory activity against PDE enzymes, which are involved in cellular signaling pathways. This inhibition can lead to increased cyclic nucleotide levels and enhanced neurotransmission .
Synthesis Methods
Several methods have been developed for synthesizing this compound:
- Condensation Reactions : The synthesis often involves the condensation of appropriate aldehydes with amines followed by cyclization to form the tetrahydroisoquinoline structure.
- Hydrolysis and Esterification : Hydrolysis of related esters can yield the target compound when performed in acidic or basic conditions.
Comparative Analysis with Related Compounds
The following table summarizes the characteristics and potential biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride | Hydroxy group instead of methoxy | Potentially different activity profile |
| Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | Methyl group instead of ethyl | Variation in solubility and reactivity |
| 6-Methoxyisoquinoline | Lacks tetrahydro structure | More planar structure may affect activity |
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
- Neuroprotective Study : A study demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress induced by reactive oxygen species (ROS) .
- Antimicrobial Efficacy : In vitro tests showed that the compound inhibited the growth of several bacterial strains including Staphylococcus aureus and Escherichia coli at varying concentrations .
- PDE Inhibition Assays : In a series of biochemical assays assessing PDE inhibition at a concentration of 10 µM, the compound displayed moderate inhibitory activity (45–73%) against specific PDE isoforms .
Q & A
Q. What synthetic protocols are recommended for Ethyl 6-methoxy-THIQ-1-carboxylate hydrochloride?
The compound is synthesized via lipase-catalyzed dynamic kinetic resolution (DKR) of its racemic hydrochloride salt. Optimal conditions include:
- Substrate : (±)-Ethyl 6-methoxy-THIQ-1-carboxylate hydrochloride [(±)-1·HCl]
- Enzyme : Candida antarctica lipase B (CAL-B)
- Solvent : NH4OAc buffer (pH 8.5)
- Temperature : 25°C
- Reaction Time : 3 hours
This method achieves >99% enantiomeric excess (ee) and 91% yield of the (R)-enantiomer .
Q. How is the compound’s purity and structure validated?
- Purity : HPLC analysis (≥95% purity, as reported for structurally similar THIQ derivatives) .
- Structure : Confirm via 1H/13C NMR (e.g., methoxy protons at δ 3.7–3.9 ppm, ethyl ester signals at δ 1.2–1.4 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion peak matching C12H16ClNO3) .
Q. What handling and storage precautions are advised?
- Storage : Desiccated at 2–8°C, protected from light.
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid prolonged storage due to hydrolysis risks .
Advanced Research Questions
Q. How does the hydrochloride salt enhance stability during enantiomeric resolution?
The hydrochloride salt prevents substrate decomposition in aqueous media. For example:
- Non-salt conditions : (±)-Ethyl 6-methoxy-THIQ-1-carboxylate decomposes in NH4OAc buffer (pH 8.5), yielding trace (R)-enantiomer (66% ee at 90% conversion).
- Hydrochloride salt : Stabilizes the substrate, enabling efficient DKR with >99% ee and 91% yield .
Q. What solvent systems optimize CAL-B-catalyzed DKR?
| Parameter | DIPE/MeCN (3:2) | NH4OAc Buffer (pH 8.5) |
|---|---|---|
| Additives | 2 eq. H2O, 0.25 eq. Pr2NH | None |
| Conversion (2 days) | 35% | 90% |
| ee | 91% | >99% |
| Aqueous buffer with the hydrochloride salt outperforms organic solvents by enhancing substrate stability and enzyme activity . |
Q. How can structural modifications improve biological activity?
- Alkyl chain length : Introducing C6–C17 chains at position 1 of the THIQ core modulates cytotoxicity and antimicrobial activity. For example, C8–C12 derivatives show enhanced antifungal effects .
- Methoxy substitution : 6-Methoxy groups improve metabolic stability compared to hydroxyl analogs, as seen in Liver X Receptor (LXR) agonist intermediates .
Q. What is the compound’s role in synthesizing pharmacologically active agents?
It serves as a chiral intermediate for LXR agonists. Enzymatic resolution produces (R)-6-methoxy-THIQ-1-carboxylate, which is converted to (R)-2-tert-butyl-1-methyl-6-hydroxy-THIQ dicarboxylate, a critical LXR agonist precursor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
